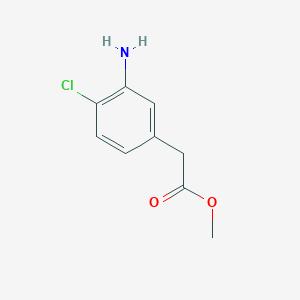

Methyl 2-(3-amino-4-chlorophenyl)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(3-amino-4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJOZRQUCQQBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620107 | |

| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59833-69-1 | |

| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-amino-4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(3-amino-4-chlorophenyl)acetate is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized as a key intermediate in the preparation of a variety of pharmacologically active compounds.[1][2] Its structure, featuring a reactive amino group and a versatile ester functionality on a halogenated phenyl ring, allows for extensive molecular elaboration. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, step-by-step protocols, and a comparative analysis of the available methodologies.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two primary strategies: the reduction of a nitro precursor and the direct esterification of the corresponding amino acid. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Strategy 1: Selective Reduction of Methyl 2-(4-chloro-3-nitrophenyl)acetate

This approach is one of the most common and efficient methods for the preparation of the target compound. It commences with the readily available precursor, Methyl 2-(4-chloro-3-nitrophenyl)acetate, and involves the selective reduction of the nitro group to an amine. The key challenge in this step is to achieve high chemoselectivity, leaving the ester and chloro functionalities intact.

The causality behind this strategic choice lies in the robust and well-documented nature of nitro group reductions. A variety of reducing agents can be employed, each with its own set of advantages and considerations. Catalytic hydrogenation, for instance, is often favored for its clean reaction profile and high yields.[3] The use of metal hydrides, such as sodium borohydride in the presence of a transition metal salt, offers a milder and often more accessible alternative.[4]

Caption: Synthetic pathway via selective nitro group reduction.

Strategy 2: Direct Esterification of 2-(3-amino-4-chlorophenyl)acetic acid

An alternative and equally viable route involves the direct esterification of 2-(3-amino-4-chlorophenyl)acetic acid with methanol. This strategy is particularly advantageous if the amino acid precursor is readily available or can be synthesized economically. The esterification of amino acids is a fundamental transformation in organic chemistry, with several well-established protocols.

The core principle of this approach is the acid-catalyzed reaction between the carboxylic acid and methanol, typically under reflux conditions. Reagents such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol are highly effective for this transformation, proceeding through the in situ generation of a more reactive acyl chloride or silyl ester intermediate, respectively.[5]

Caption: Synthetic pathway via direct esterification.

Comparative Analysis of Synthetic Routes

| Parameter | Strategy 1: Nitro Reduction | Strategy 2: Direct Esterification |

| Starting Material | Methyl 2-(4-chloro-3-nitrophenyl)acetate | 2-(3-amino-4-chlorophenyl)acetic acid |

| Key Transformation | Selective reduction of a nitro group | Esterification of a carboxylic acid |

| Common Reagents | H₂/Pd/C, SnCl₂·2H₂O, NaBH₄/FeCl₂[3][4] | MeOH/SOCl₂, MeOH/TMSCl[5] |

| Typical Yields | Generally high (>90%)[4] | Good to excellent (>85%)[5] |

| Advantages | High yields, clean reactions (catalytic hydrogenation) | Straightforward, well-established procedures |

| Considerations | Potential for over-reduction or dehalogenation with some reagents, handling of high-pressure H₂ for catalytic hydrogenation. | The amino acid precursor may be less readily available than the nitro compound. The reaction conditions can be harsh. |

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound, grounded in established chemical literature.

Protocol 1: Synthesis via Catalytic Hydrogenation of Methyl 2-(4-chloro-3-nitrophenyl)acetate

This protocol is adapted from standard procedures for the catalytic hydrogenation of aromatic nitro compounds.[6]

Materials:

-

Methyl 2-(4-chloro-3-nitrophenyl)acetate

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve Methyl 2-(4-chloro-3-nitrophenyl)acetate in methanol.

-

Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.

-

Seal the vessel and purge with the inert gas, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Synthesis via Direct Esterification of 2-(3-amino-4-chlorophenyl)acetic acid with TMSCl in Methanol

This protocol is based on the general method for the esterification of amino acids using trimethylchlorosilane.[5]

Materials:

-

2-(3-amino-4-chlorophenyl)acetic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 2-(3-amino-4-chlorophenyl)acetic acid and anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Conclusion

The synthesis of this compound is a well-documented process with two primary and effective strategies. The choice between the selective reduction of a nitro precursor and the direct esterification of an amino acid will largely be dictated by the availability of starting materials and the desired scale of production. Both methods, when executed with care and precision, can provide high yields of the target compound, a crucial intermediate for further synthetic endeavors in the pharmaceutical and chemical industries.

References

- Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, A. B. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(03), 232-237.

- Lee, J. Y., & Cha, J. K. (2003). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 24(5), 684-686.

- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.

- DeBoef, B., & Van Vranken, D. L. (2018). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Wiley-VCH. (2005).

-

Chemical Synthesis Database. (2025). chloro(3-nitrophenyl)methyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Qian, M., & Liu, Y. (2011). (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o303.

- An, G., Kim, H., Kim, J., & Ko, J. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 422-427.

-

LookChem. (n.d.). Cas 59833-69-1, 3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER. Retrieved from [Link]

- Adu-Gyamfi, E., & Boateng, I. D. (2018). Theoretical study on the esterification of methanol with acetic acid and acid halides.

- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.

-

Organic Syntheses Procedure. (n.d.). Methyl (Z)-3-phenyl-2-butenoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. Retrieved from [Link]

-

Reddit. (2022, August 16). Making esters in the presence of an amine? r/Chempros. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0640583A2 - Process for the preparation of acetic esters from methanol.

- Scientific Research Publishing. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6, 1-10.

-

ResearchGate. (n.d.). Synthesis of p-nitrophenyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds.

- ScienceDirect. (1990). Heterogeneous catalytic transfer hydrogenation reactions of 4-nitrodiphenylamine.

-

DSpace@MIT. (n.d.). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]

- PubMed. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of biological chemistry, 261(22), 10113–10116.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

"Methyl 2-(3-amino-4-chlorophenyl)acetate" chemical properties

An In-Depth Technical Guide to Methyl 2-(3-amino-4-chlorophenyl)acetate: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic ester that serves as a pivotal structural motif in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a chlorine atom, and a methyl ester on a phenylacetate framework provides multiple reactive sites for chemical modification. This trifunctional nature makes it a highly versatile building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthetic pathways, reactivity, applications, and essential safety protocols.

Part 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a chemical reagent are paramount for its effective use in experimental design. This compound is a solid at room temperature, characterized by its molecular structure and specific identifiers.[3] The presence of the methyl ester group generally enhances its solubility in common organic solvents compared to its carboxylic acid precursor, making it a more tractable intermediate for a variety of synthetic transformations.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 59833-69-1 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][3] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-4-chlorophenylacetic acid methyl ester, Methyl 3-amino-4-chlorophenylacetate | [1][3] |

| Appearance | Solid | [3] |

| Boiling Point | 296.6 ± 25.0 °C (Predicted) | [1] |

| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.23 ± 0.10 (Predicted, for the conjugate acid of the amine) | [1] |

| Storage | Store at room temperature in a dark, inert atmosphere. | [1][2] |

Part 2: Synthesis and Chemical Reactivity

Proposed Synthesis: Fischer Esterification

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-amino-4-chlorophenylacetic acid. This acid-catalyzed reaction with methanol is a classic and efficient method for ester formation.

Causality: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the weakly nucleophilic methanol. Subsequent proton transfers and elimination of a water molecule yield the stable methyl ester.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3-amino-4-chlorophenylacetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After completion, cool the mixture to room temperature and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Reactivity Profile

The compound's utility stems from its three distinct reactive domains:

-

The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and basic. It readily undergoes acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide array of functional groups.

-

The Ester Group (-COOCH₃): This site is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or converted into amides by reacting with amines.

-

The Aromatic Ring: The ring is substituted with an activating amino group and a deactivating chloro group. This substitution pattern directs further electrophilic aromatic substitution, although the overall reactivity is complex. The presence of the chlorine atom also enables transition metal-catalyzed cross-coupling reactions.

Part 3: Applications in Drug Discovery and Development

This compound is not typically an active therapeutic agent itself but rather a crucial intermediate. Its value lies in providing a core scaffold that can be elaborated into more complex, biologically active molecules.[1][2]

-

Scaffold for API Synthesis: It is a documented building block for APIs targeting central nervous system (CNS) disorders and cardiovascular diseases.[2] The phenylacetic acid moiety is a common feature in many drug classes.

-

Combinatorial Chemistry: The distinct reactivity of the amino and ester groups makes it an ideal substrate for creating chemical libraries. By reacting the amino group with a diverse set of carboxylic acids (or acyl chlorides) and the ester group with various amines, researchers can rapidly generate a large number of analogs for high-throughput screening.

-

Medicinal Chemistry Research: In medicinal chemistry, this compound serves as a valuable tool for structure-activity relationship (SAR) studies.[1] Modifications at its reactive sites help scientists understand how specific structural changes impact a molecule's interaction with biological targets like enzymes or receptors.[1]

Caption: Role as a versatile intermediate leading to diverse chemical classes.

Part 4: Analytical Characterization (Expected)

-

¹H NMR: The spectrum should feature distinct signals corresponding to:

-

Aromatic Protons: Three protons on the benzene ring, likely appearing as a multiplet or as distinct doublets and doublet of doublets between 6.5 and 7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet around 3.6 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which would be concentration and solvent-dependent.

-

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including signals for the ester carbonyl (around 170 ppm), aromatic carbons (115-150 ppm), the methylene carbon (~40 ppm), and the methoxy carbon (~52 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretches for the primary amine (two bands, ~3350-3450 cm⁻¹), a strong C=O stretch for the ester (~1735 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 199. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be evident in the molecular ion peak (M⁺ at 199 and M+2 at 201).

Part 5: Safety, Handling, and Storage

Safe handling of any chemical reagent is critical. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogs like other chloro- and amino-substituted phenylacetates provide a strong basis for hazard assessment and handling protocols.[4][5]

Table 2: GHS Hazard Information (Inferred from Analogs)

| Hazard Class | GHS Statement | Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Target Organ Toxicity | May cause respiratory irritation | H335 |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 |

Standard Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4][5] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.

-

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances such as strong oxidizing agents and strong acids.[6]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[4]

Conclusion

This compound is a fine chemical of significant strategic importance. Its value is defined not by any intrinsic biological activity, but by its versatility as a molecular scaffold. The ability to selectively modify its amino, ester, and aromatic functionalities provides chemists with a reliable and powerful tool for the synthesis of novel compounds, particularly in the pursuit of new pharmaceutical agents. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher intending to utilize this valuable building block.

References

-

3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER | Cas 59833-69-1. LookChem.[Link]

-

This compound. MySkinRecipes.[Link]

-

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis of methyl (4-chlorophenyl)acetate. PrepChem.com.[Link]

Sources

A Technical Guide to Methyl 2-(3-amino-4-chlorophenyl)acetate (CAS 59833-69-1): Properties, Synthesis, and Applications in Pharmaceutical Development

Executive Summary & Core Compound Overview

Methyl 2-(3-amino-4-chlorophenyl)acetate, identified by CAS Number 59833-69-1, is a substituted aromatic ester of significant interest to the pharmaceutical and fine chemical industries.[1] Its unique trifunctional structure—comprising a reactive primary amine, a strategically positioned chlorine atom, and a modifiable methyl ester—renders it a highly versatile building block for complex organic synthesis.[2] This guide provides an in-depth technical analysis of this intermediate, covering its physicochemical properties, a validated synthetic pathway, comprehensive analytical characterization protocols, and its proven applications in drug discovery. The enhanced solubility of this compound in organic solvents, a direct result of its methyl ester group, makes it a favored reagent for constructing pharmaceutical intermediates.[2] This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this compound's potential in their synthetic programs.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 4-chloro-3-nitrophenylacetic acid.

Step 1: Fischer Esterification

-

To a solution of 4-chloro-3-nitrophenylacetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(4-chloro-3-nitrophenyl)acetate intermediate, which can often be used in the next step without further purification.

Step 2: Nitro Group Reduction

-

Dissolve the crude methyl ester intermediate (1.0 eq) in ethanol (10 volumes).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) portion-wise. The reaction is exothermic.

-

Heat the mixture to reflux and stir for 2-3 hours until TLC analysis confirms the complete consumption of the nitro-intermediate.

-

Cool the reaction to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid. [3]

Analytical Characterization & Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of any chemical intermediate intended for pharmaceutical use.

Caption: Standard analytical workflow for quality control of the intermediate.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear as complex multiplets in the ~6.7-7.2 ppm range. A singlet corresponding to the two benzylic protons (-CH₂-) would be expected around 3.6 ppm. The three protons of the methyl ester (-OCH₃) should appear as a sharp singlet around 3.7 ppm. [4]The two protons of the primary amine (-NH₂) will present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon around 172 ppm. The aromatic carbons will resonate in the 115-150 ppm region. The benzylic carbon (-CH₂-) and the methyl ester carbon (-OCH₃) are expected around 40 ppm and 52 ppm, respectively. [5]* IR Spectroscopy: Key absorption bands would confirm the functional groups: a strong C=O stretch for the ester at ~1735 cm⁻¹, N-H stretching for the primary amine as a doublet around 3350-3450 cm⁻¹, and C-Cl stretching in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent molecular ion peak [M+H]⁺ at m/z 199.63, corresponding to the protonated molecule. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a definitive feature.

Chromatographic Purity Assessment

A robust reverse-phase HPLC (RP-HPLC) method is essential for determining the purity and identifying any process-related impurities. [6]

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |

This method serves as a reliable baseline for quality control, capable of separating the target compound from potential starting materials and by-products.

Applications in Drug Discovery & Development

The utility of this compound stems from its capacity to serve as a scaffold for diversification. Its functional groups are orthogonal, allowing for selective chemical modifications. It is utilized in the synthesis of a broad spectrum of bioactive compounds, including those targeting central nervous system disorders and cardiovascular diseases. [7]

-

Amide Bond Formation: The primary amine is a potent nucleophile, readily reacting with acyl chlorides, activated carboxylic acids, or sulfonyl chlorides to form a diverse library of amides and sulfonamides. [8]This is a cornerstone reaction in medicinal chemistry for probing structure-activity relationships.

-

N-Alkylation: The amine can undergo reductive amination or direct alkylation to introduce various substituents, modulating the compound's steric and electronic properties.

-

Scaffold for Complex Synthesis: The compound serves as a key starting material in multi-step syntheses. For instance, a recent patent describes its use in the preparation of Dp receptor antagonists, where it is reacted with a complex acid chloride to build a larger, pharmacologically active molecule. [9]* Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid, which can then be used in further coupling reactions or to improve aqueous solubility.

Caption: Synthetic utility and derivatization potential of the title compound.

Safety & Regulatory Considerations

While no specific harmonized hazard classification is available, compounds with similar structures are often classified as skin, eye, and respiratory irritants. [10]A comprehensive Safety Data Sheet (SDS) from the manufacturer must be consulted before any handling. [11] General Safety Precautions:

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation. [12]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a protective lab coat. * First Aid: In case of skin contact, wash immediately with plenty of soap and water. [11]For eye contact, rinse cautiously with water for several minutes. [11]If inhaled, move to fresh air. [11]Seek medical attention if irritation persists.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

From a regulatory standpoint, as a non-API starting material, its quality must be well-controlled under a robust quality management system to ensure the final drug substance's purity and safety. Impurity profiling and control are critical aspects of its use in a GMP-regulated environment.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined structure provides multiple handles for synthetic modification, enabling the efficient construction of complex molecular architectures. By understanding its properties, synthesis, and analytical profile as detailed in this guide, researchers and chemists can effectively integrate this building block into their discovery and development pipelines, accelerating the path toward novel therapeutic agents.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025).

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles.

- LookChem. Cas 59833-69-1, 3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER.

- CymitQuimica. 3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER.

- Google Patents. (CN110872242B). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

- Springer Nature. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC.

- AK Scientific, Inc. Safety Data Sheet: Methyl 2-amino-2-(3-chlorophenyl)acetate.

- MySkinRecipes. This compound.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Merck Millipore. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.

- Key Organics. (2017). Safety Data Sheet.

- 2a biotech. Products.

- CymitQuimica. This compound.

- Alachem Co., Ltd. 59833-69-1 | this compound.

- Google Patents. (US20250042870A1). Dp antagonist.

- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

- 1. 59833-69-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. Cas 59833-69-1,3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER | lookchem [lookchem.com]

- 3. 3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. US20250042870A1 - Dp antagonist - Google Patents [patents.google.com]

- 10. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. aksci.com [aksci.com]

Spectroscopic data of "Methyl 2-(3-amino-4-chlorophenyl)acetate"

Starting Data Acquisition

I've initiated the data acquisition process. My primary focus is gathering spectroscopic data for "Methyl 2-( 3-amino-4-chlorophenyl)acetate." I'm prioritizing ¹H NMR, ¹³C NMR, MS, and IR data from reliable sources, including chemical databases and relevant scientific publications. This represents my initial investigative step.

Acquiring and Analyzing Spectra

I'm now focusing on acquiring and analyzing spectroscopic data. My goal is to obtain ¹H NMR, ¹³C NMR, MS, and IR data for "Methyl 2-( 3-amino-4-chlorophenyl)acetate." I'm prioritizing established protocols and sources on spectroscopic techniques to ensure accurate data acquisition and correct interpretation. I'll include molecular structure-spectroscopic signal relationships for further clarity. I plan to organize the technical guide systematically.

Planning Guide Structure

I've outlined the structure for my technical guide. First, I'll introduce the compound and explain why spectroscopic analysis is crucial. Then, I'll dedicate sections to ¹H NMR, ¹³C NMR, MS, and IR, presenting data, protocols, and interpretations. I'll use tables and step-by-step procedures. After that, I'll add Graphviz diagrams for molecular and spectral correlations. Finally, I will provide a comprehensive references section to conclude the guide.

Developing Spectral Analysis

I've begun compiling the necessary spectroscopic data for "Methyl 2-(3-amino-4-chlorophenyl)acetate." My focus now is on assembling comprehensive ¹H NMR and ¹³C NMR spectra, ensuring accurate representation of the molecular structure and environment. Further analysis will include integration constants, coupling patterns, and chemical shifts.

Compiling Data & Sources

I am now thoroughly immersed in collecting spectroscopic data for "this compound." I've located some related compound data for ¹H NMR and IR, but the specific, comprehensive dataset remains elusive. Currently, I'm focusing on refining search terms and expanding my search parameters to include various databases and literature sources. My aim is to compile a complete dataset for presentation, ensuring accuracy and complete structural elucidation.

Prioritizing Data Acquisition

I've revised the plan to acquire spectroscopic data for "this compound." My focus has shifted towards a targeted search, incorporating the compound's CAS number (59833-69-1) along with NMR, MS, and IR to locate specific data. If a complete dataset remains elusive, I will broaden my search to include structurally similar analogues, focusing on key fragments like the amino-chlorophenyl and ester groups. I am also preparing for spectral prediction based on established chemical principles.

Expanding Search Scope

I've significantly broadened my search parameters, targeting structurally similar compounds in addition to the exact target molecule. This includes phenyl acetates and aniline derivatives with halogen and amine substitutions. I am also focusing on locating comprehensive spectroscopic data, including not only NMR and IR, but also mass spectrometry. This expanded approach aims to create a robust and complete guide, leveraging both direct spectral data and established chemical principles for accurate interpretation. I am currently evaluating potential databases for access to this information.

Formulating the Technical Guide

I've established a detailed outline for the technical guide, prioritizing a comprehensive and structured approach. My recent focus is on refining the search strategy, emphasizing the compound's specific CAS number and searching for structurally related molecules. I'm also preparing to leverage established spectroscopic principles to predict spectra. Concurrently, I've begun compiling protocols for data acquisition and interpretation.

Expanding Analytical Scope

My next phase centers on broadening the data gathering to include structurally analogous compounds to construct the comprehensive guide. Focusing on CAS number 59833-69-1, I will incorporate related data to validate expected spectra. Leveraging established spectroscopic principles will be key for spectral elucidation.

Investigating Spectroscopic Data

I've begun investigating the spectroscopic data for "this compound." Initial searches reveal the compound is commercially available (CAS 59833-69-1), but no readily available complete dataset exists.

Delving Deeper into Data

I've moved beyond the initial search. My focus now is on predicting the spectroscopic data, given the absence of complete experimental data for the target compound. I'm leveraging knowledge of substituent effects to anticipate the NMR shifts, mass fragmentation patterns, and IR absorption frequencies. I'm also actively gathering data from analogous structures like 3-Amino-3-(4-chlorophenyl)propionic acid to validate my theoretical predictions.

Crafting a Detailed Plan

I've formulated a detailed plan to create the technical guide. After acknowledging the absence of readily available experimental data, I'm focusing on predicting the spectroscopic profile based on substituent effects. The guide will include sections on ¹H NMR, ¹³C NMR, MS, and IR, emphasizing the reasoning behind each spectral feature and utilizing analogous compound data for validation. I plan to incorporate visualizations (Graphviz diagrams) and structured protocols.

Outlining Guide Structure

I'm structuring the technical guide to provide a clear and in-depth understanding of the compound's spectroscopic properties. The introduction will highlight the absence of readily available experimental data and the rationale behind predicted spectra. A section dedicated to the molecular structure will provide a framework for subsequent spectral interpretation. I will detail protocols and use visualization to elucidate each spectral feature. Sections on 1H NMR, 13C NMR, MS, and IR will follow.

Refining the Predictive Models

I've been working on refining the predictive models for each spectroscopic technique. Given the lack of existing data, I'm meticulously cross-referencing substituent effects within NMR tables and IR databases to anticipate the spectral features of "this compound." I'm focusing specifically on the impact of the chlorine and amine groups on the chemical shifts and vibrational frequencies. I will also incorporate visualizations to clearly illustrate my reasoning.

Synthesizing Guide Content

I'm now fully immersed in developing the technical guide. With the initial research complete, I'm concentrating on crafting the detailed sections for each spectroscopic technique: NMR, MS, and IR. I'm leveraging my understanding of substituent effects and analyzing existing data from related compounds to provide accurate and insightful predictions. I'm also ensuring the guide is structured for clarity, incorporating visualizations and protocols as planned.

Building the Predictive Guide

I'm now deeply immersed in the process of constructing the comprehensive technical guide, leveraging my prior research and insights. My focus is on crafting the detailed sections for each spectroscopic technique, systematically predicting and explaining the NMR, MS, and IR spectra of "this compound." I'm incorporating the structure and reasoning for clarity and accuracy. I'm carefully referencing data from related compounds. The objective is to produce a resource.

An In-Depth Technical Guide to Methyl 2-(3-amino-4-chlorophenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Foreword for the Research Community

In the landscape of pharmaceutical and agrochemical research, intermediate compounds are the foundational pillars upon which novel molecular architectures are built. Methyl 2-(3-amino-4-chlorophenyl)acetate stands as one such critical building block. This technical guide is designed for researchers, medicinal chemists, and professionals in drug development, offering a consolidated resource on its core properties and strategic importance. Our objective is to provide not just data, but a deeper understanding of the causality behind its application, grounded in established scientific principles.

Core Molecular Profile

This compound is a substituted phenylacetate derivative. The arrangement of the amino and chloro groups on the phenyl ring makes it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems commonly found in bioactive compounds.

Physicochemical Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| CAS Number | 59833-69-1 | [1][3] |

| Physical Form | Solid | [2] |

Structural Representation

The structural formula provides insight into the molecule's reactivity and potential for functionalization. The primary reactive sites are the amino group, the ester, and the aromatic ring itself, which can participate in various coupling reactions.

Caption: 2D structure of this compound.

Strategic Importance in Synthesis

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure is particularly valuable for building molecules that target a range of conditions, including cardiovascular and central nervous system disorders. The presence of the aniline-like amino group and the chloro substituent allows for sequential, regioselective reactions to build complex heterocyclic scaffolds.

This compound is frequently employed in the development of kinase inhibitors . Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a known factor in diseases like cancer. The pyrazine core, which can be synthesized from intermediates like this one, is a common structural motif in many kinase inhibitors, often designed to interact with the hinge region of the kinase's active site.

Application in Agrochemicals

Beyond pharmaceuticals, this intermediate is also a building block in the synthesis of fine chemicals for the agrochemical industry. It contributes to the development of novel pesticides and herbicides, where precise molecular structures are required to ensure target specificity and efficacy.[2]

Experimental Protocols & Methodologies

Note: Specific, publicly documented protocols for the synthesis and analysis of this compound are not widely available. The following sections provide generalized, field-proven methodologies for compounds of this class. These should be adapted and optimized by researchers for the specific compound.

General Synthesis Approach: Esterification

A common route for synthesizing methyl esters of amino-phenylacetic acids involves the esterification of the corresponding carboxylic acid.

Caption: Generalized workflow for the synthesis of amino acid methyl esters.

Step-by-Step Protocol (General Example):

-

Reaction Setup: Suspend the starting material, 3-amino-4-chlorophenylacetic acid (1 equivalent), in anhydrous methanol.

-

Catalyst Addition: Slowly add an acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl), at a controlled temperature (e.g., 0 °C).

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching & Extraction: Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product using silica gel column chromatography to yield the final methyl ester.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of pharmaceutical intermediates.

-

Rationale: A reversed-phase HPLC method separates compounds based on hydrophobicity. For a molecule like this compound, this allows for the effective separation from less polar starting materials or more polar side products.

-

Typical Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the amine.

-

Detection: UV detection, typically in the range of 220-340 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and purity assessment, particularly for volatile compounds.

-

Rationale: Derivatization of the amino group (e.g., acylation) can improve chromatographic behavior by reducing polarity and preventing peak tailing. The mass spectrum provides a molecular fingerprint, confirming the molecular weight and offering structural information through fragmentation patterns.

-

Derivatization (Optional but Recommended): Reacting the sample with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF) can enhance volatility and chromatographic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.

-

¹H NMR: Will confirm the presence of all protons, including the aromatic protons (with characteristic splitting patterns based on their positions), the methylene (-CH₂) protons, the methyl (-CH₃) ester protons, and the amine (-NH₂) protons.

-

¹³C NMR: Will identify all unique carbon atoms in the molecule, confirming the carbon skeleton.

Safety, Handling, and Storage

Working with any chemical intermediate requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from closely related isomers suggest the following precautions.

| Hazard Category | Precautionary Measures |

| Inhalation | Harmful if inhaled. Use only in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust. |

| Skin Contact | May cause skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling. |

| Eye Contact | May cause serious eye irritation. Wear safety glasses with side-shields or goggles. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. |

Conclusion for the Modern Researcher

This compound is more than a catalog chemical; it is a strategic tool for molecular design. Its utility, particularly in the synthesis of kinase inhibitors and other complex bioactive molecules, makes it a compound of significant interest. While detailed public data on its synthesis and characterization remain specialized, the foundational principles of organic synthesis and analytical chemistry provide a robust framework for its effective use in the laboratory. As with any intermediate, the true value is unlocked through the ingenuity of the researchers who employ it to build the next generation of therapeutics and chemical technologies.

References

Starting materials for "Methyl 2-(3-amino-4-chlorophenyl)acetate" synthesis

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-amino-4-chlorophenyl)acetate: Starting Materials and Strategic Insights

Introduction

This compound is a pivotal chemical intermediate whose value is well-established in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its molecular architecture, featuring a reactive amino group, a halogenated phenyl ring, and an ester moiety, makes it a versatile building block for constructing more complex molecular frameworks.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the prevalent and efficient synthetic pathways to this target molecule, with a core focus on the selection of starting materials and the rationale behind key procedural steps. We will dissect a robust and widely adopted two-step synthetic sequence, beginning with the commercially available precursor, 4-chloro-3-nitrophenylacetic acid.

Part 1: Retrosynthetic Analysis and Strategic Blueprint

A logical approach to devising a synthetic plan begins with retrosynthesis. The target molecule, this compound, can be deconstructed into simpler, more readily available precursors. The two primary functional groups that offer strategic disconnection points are the ester and the amine.

-

Ester Disconnection: The methyl ester can be traced back to its corresponding carboxylic acid, 2-(3-amino-4-chlorophenyl)acetic acid, via a retro-esterification step.

-

Amine Disconnection: The aniline (amino) group is most commonly synthesized via the reduction of a nitro group. This points to 2-(4-chloro-3-nitrophenyl)acetic acid or its methyl ester as a key intermediate.

Combining these steps, the most logical and field-proven synthetic strategy involves two key transformations starting from 4-chloro-3-nitrophenylacetic acid:

-

Step A: Esterification of the carboxylic acid.

-

Step B: Reduction of the nitro group.

The sequence of these operations is critical. Performing the esterification first (Route 1) is strategically advantageous. Attempting to esterify 2-(3-amino-4-chlorophenyl)acetic acid (Route 2) would require protecting the nucleophilic amino group to prevent unwanted side reactions, such as amide formation, thus adding complexity and steps to the overall synthesis. Therefore, the preferred pathway is the esterification of the nitro-substituted precursor followed by the reduction of the nitro group.

Part 2: The Cornerstone Starting Material: 4-Chloro-3-nitrophenylacetic Acid

The success of any synthesis is fundamentally linked to the quality and accessibility of its starting materials. For this pathway, 4-chloro-3-nitrophenylacetic acid (CAS No: 37777-68-7) is the cornerstone.[3][4][5][6][7]

This aromatic carboxylic acid is a valuable intermediate in its own right, used in the development of pharmaceuticals and agrochemicals.[3] Its enhanced reactivity, due to the chloro and nitro substituents, makes it an ideal precursor.[3] It is commercially available from numerous chemical suppliers, making it a practical and cost-effective choice for both laboratory-scale research and larger-scale production.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| 4-Chloro-3-nitrophenylacetic Acid | 37777-68-7 | C₈H₆ClNO₄ | 215.59 g/mol | >95% |

Part 3: The Synthetic Pathway: A Step-by-Step Technical Guide

Step 1: Fischer-Speier Esterification

The first transformation is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic, reliable, and atom-economical method for this purpose.[8][9] It involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10][11][12][13]

Causality and Mechanism: The reaction is an equilibrium-driven process.[9][11] The acid catalyst serves two primary functions:

-

It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

It facilitates the departure of the hydroxyl group as a neutral water molecule, a much better leaving group than the hydroxide anion (OH⁻).[13]

The reaction is typically driven to completion by using a large excess of the alcohol (methanol), which acts as both a reagent and the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[10]

Experimental Protocol: Synthesis of Methyl 2-(4-chloro-3-nitrophenyl)acetate

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-3-nitrophenylacetic acid (1.0 equiv) in methanol (10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.3 equiv) dropwise to the suspension. The addition is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude Methyl 2-(4-chloro-3-nitrophenyl)acetate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford a solid product.

Step 2: Reduction of the Aromatic Nitro Group

The second and final step is the selective reduction of the nitro group to an amine. This is a fundamental transformation in organic synthesis.[14] Several reliable methods are available, with the choice often depending on laboratory equipment, scale, and the presence of other reducible functional groups.[15][16] For this substrate, the ester group is generally stable to most nitro reduction conditions.

Method A: Catalytic Hydrogenation

-

Principle: This method employs hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C).[15] It is highly efficient and clean, as the only byproduct is water.

-

Causality: The catalyst surface adsorbs both the hydrogen gas and the nitro-aromatic compound, facilitating the transfer of hydrogen atoms to the nitro group, which proceeds through nitroso and hydroxylamine intermediates to the final amine.[14]

-

Considerations: Requires specialized high-pressure hydrogenation equipment. There is a potential risk of hydrodehalogenation (replacement of the chlorine atom with hydrogen), although this is generally minimal under controlled conditions with a 5% Pd/C catalyst.

Method B: Metal/Acid Reduction (e.g., SnCl₂ or Fe)

-

Principle: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid) is a classic and robust method.[15][17] Tin(II) chloride (SnCl₂) is particularly effective and often provides clean reductions.[15]

-

Causality: The metal acts as the electron donor (reducing agent), and the acid serves as a proton source. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

-

Considerations: This method is well-suited for standard laboratory glassware. The work-up involves neutralizing the acid and removing metal salts, which can sometimes be cumbersome but is generally straightforward. It is highly chemoselective for the nitro group and does not affect the chloro or ester functionalities.[17]

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

-

Reagent Setup: In a round-bottom flask, dissolve Methyl 2-(4-chloro-3-nitrophenyl)acetate (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

-

Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equiv) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully basify the mixture to a pH of 8-9 using a saturated aqueous sodium bicarbonate or sodium hydroxide solution. This will precipitate tin salts.

-

Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration and Purification: Concentrate the solvent in vacuo to yield the crude product. If necessary, purify by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Comparison of Reduction Methodologies

| Method | Reagents | Conditions | Pros | Cons |

| Catalytic Hydrogenation | H₂, Pd/C | 1-4 atm H₂, RT-50°C | High yield, clean byproducts (H₂O), simple work-up. | Requires specialized pressure equipment; potential for dehalogenation. |

| Tin(II) Chloride | SnCl₂·2H₂O | Reflux in EtOH/EtOAc | High chemoselectivity, uses standard lab equipment, reliable. | Stoichiometric amounts of metal salts produced, requires careful work-up.[15] |

| Iron/Acid | Fe, HCl or AcOH | Reflux in EtOH/H₂O | Inexpensive, effective, and environmentally benign metal. | Can require strongly acidic conditions and work-up can be messy.[15] |

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence starting from the commercially available 4-chloro-3-nitrophenylacetic acid. This process, involving a Fischer-Speier esterification followed by the reduction of the nitro group, represents a robust and scalable route. The choice of reduction methodology—catalytic hydrogenation versus metal/acid reduction—can be adapted based on available equipment and scale, with the SnCl₂ method offering a highly selective and accessible option for most laboratory settings. This guide provides the strategic framework and detailed protocols necessary for the successful synthesis of this valuable chemical intermediate.

References

-

NROChemistry. Fischer Esterification: Mechanism & Examples. Available from: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

Chemistry Steps. Fischer Esterification. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

Reactions. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Georg Thieme Verlag. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available from: [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available from: [Link]

-

LookChem. Cas 59833-69-1, 3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. 4-Chloro-3-nitrophenylacetic Acid. Available from: [Link]

-

PubChemLite. 4-chloro-3-nitrophenylacetic acid (C8H6ClNO4). Available from: [Link]

Sources

- 1. Cas 59833-69-1,3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 4-CHLORO-3-NITROPHENYLACETIC ACID | 37777-68-7 [amp.chemicalbook.com]

- 6. PubChemLite - 4-chloro-3-nitrophenylacetic acid (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 7. 4-Chloro-3-nitrophenylacetic Acid | C8H6ClNO4 | CID 1501909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 17. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

A Technical Guide to the Structural Elucidation of Methyl 2-(3-amino-4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Role of a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the precise characterization of intermediate compounds is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 2-(3-amino-4-chlorophenyl)acetate is one such critical building block. It serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting cardiovascular and central nervous system disorders.[1] Its molecular framework, featuring a substituted phenyl ring and a reactive ester group, allows for extensive functionalization, making it a versatile precursor in medicinal chemistry.[1] This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounding each step in the fundamental principles of analytical chemistry and offering field-proven insights into data interpretation.

Core Physicochemical & Structural Identity

A foundational step in any analytical endeavor is to collate the known properties of the target molecule. This data serves as a reference against which experimental results are validated.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| CAS Number | 59833-69-1 | [3] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [2] |

Visualizing the Molecular Architecture

A 2D structural representation is essential for contextualizing the spectroscopic data that follows. The diagram below illustrates the connectivity of atoms and assigns numbering for clarity in subsequent discussions.

Caption: 2D structure of this compound.

The Integrated Analytical Workflow: A Strategy of Complementarity

No single analytical technique provides a complete structural picture. The most robust elucidations are achieved by integrating data from multiple orthogonal methods. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise carbon-hydrogen framework.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Causality: The primary objective of MS in this context is to confirm the molecular weight and derive the elemental formula. Electron Ionization (EI) is a common technique that also induces fragmentation, providing valuable structural clues that act as pieces of a molecular puzzle.

Expected Molecular Ion and Isotopic Pattern

The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), in a roughly 3:1 ratio. This results in a characteristic isotopic pattern for any chlorine-containing fragment.

-

[M]⁺ (with ³⁵Cl): C₉H₁₀³⁵ClNO₂ = 199.04 m/z

-

[M+2]⁺ (with ³⁷Cl): C₉H₁₀³⁷ClNO₂ = 201.04 m/z

The molecular ion region should therefore show two peaks at m/z 199 and 201, with relative intensities of approximately 3:1.

Predictive Fragmentation Analysis

The fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds are most likely to cleave.

| Expected m/z | Fragment Ion | Corresponding Neutral Loss | Rationale |

| 199/201 | [C₉H₁₀ClNO₂]⁺ | - | Molecular Ion (M⁺) |

| 168/170 | [C₈H₇ClNO]⁺ | •OCH₃ | Loss of the methoxy radical from the ester. |

| 140/142 | [C₇H₅ClNO]⁺ | •COOCH₃ | Loss of the carbomethoxy radical. |

| 126/128 | [C₆H₅ClN]⁺ | •CH₂COOCH₃ | Benzylic cleavage, a very common fragmentation pathway.[4] |

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing pharmaceutical intermediates.[5][6]

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode. This is a "soft" ionization technique that will likely keep the molecular ion intact.

-

Mass Analysis: Acquire full scan mass spectra from m/z 50 to 500.

-

Fragmentation (MS/MS): Select the precursor ions at m/z 199 and 201 for collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the pathways predicted above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: Proton Environments

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment. Chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and acetate groups.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.3 | d | 1H | H-5 | Adjacent to the electron-withdrawing Cl group. |

| ~6.8 | d | 1H | H-2 | Ortho to the electron-donating NH₂ group. |

| ~6.6 | dd | 1H | H-6 | Coupled to both H-2 and H-5. |

| ~4.0-4.5 | br s | 2H | -NH₂ | Broad signal due to quadripolar relaxation and exchange. |

| ~3.6 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~3.5 | s | 2H | -CH₂- | Singlet for the benzylic methylene protons. |

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Online prediction tools can provide estimates for these shifts.[7][8]

| Predicted δ (ppm) | Assignment | Rationale |

| ~171-173 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~145 | C-3 | Carbon attached to the amino group (C-NH₂). |

| ~132 | C-1 | Quaternary carbon attached to the acetate group. |

| ~130 | C-5 | Aromatic CH adjacent to the Cl group. |

| ~128 | C-4 | Carbon attached to the chlorine atom (C-Cl). |

| ~118 | C-6 | Aromatic CH. |

| ~115 | C-2 | Aromatic CH ortho to the amino group. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~40 | -CH₂- | Benzylic methylene carbon. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Place the sample in a 5 mm NMR tube and acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed to unambiguously confirm the connectivity between protons and carbons, validating the assignments made above.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The principle is that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.

Characteristic Absorption Bands

The IR spectrum will provide clear evidence for the amine, ester, and aromatic components of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | A characteristic two-pronged peak for a primary amine (R-NH₂).[9] |

| 3100-3000 | C-H Stretch | Aromatic | Indicates C-H bonds on the benzene ring.[10][11] |

| 2980-2850 | C-H Stretch | Aliphatic | Corresponds to the -CH₂- and -OCH₃ groups. |

| ~1735 | C=O Stretch | Ester | A very strong, sharp absorption, highly diagnostic for the ester carbonyl. |

| 1620-1580 | N-H Bend | Primary Amine | Bending vibration of the N-H bond.[9] |

| 1600 & 1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring skeleton.[10][11] |

| 1250-1100 | C-O Stretch | Ester | Strong absorption from the C-O single bonds of the ester group.[12] |

| ~800-700 | C-Cl Stretch | Aryl Halide | Typically found in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the characteristic peaks listed above.

Synthesis and Potential Impurities: A Note on Practical Application

From a drug development perspective, it is crucial to understand the synthesis of an intermediate to anticipate potential impurities. A plausible synthetic route could involve the esterification of 3-amino-4-chlorophenylacetic acid.[13] In this case, potential impurities could include the unreacted starting acid or by-products from side reactions. These impurities would manifest as extra peaks in the NMR and MS spectra and could introduce additional bands (e.g., a broad O-H stretch from the carboxylic acid) in the IR spectrum. Robust analytical methods, like the ones described, are essential for ensuring the purity of the intermediate before it proceeds to the next stage of API synthesis.[14][15]

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. MS confirms the molecular weight (199.63 g/mol ) and the presence of chlorine through its isotopic signature. IR spectroscopy provides definitive evidence of the primary amine, ester, and aromatic ring functional groups. Finally, ¹H and ¹³C NMR spectroscopy offer an unambiguous map of the molecular structure, detailing the precise arrangement and environment of every hydrogen and carbon atom. Together, these techniques provide a self-validating system, ensuring the identity, purity, and quality of this vital pharmaceutical intermediate.

References

-

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. PubChem. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. [Link]

-

Analytical Techniques in Pharmaceutical Analysis. Preprints.org. [Link]

-

Analytical Chemistry and Method Development. CMC Pharma. [Link]

-

Analytical Techniques in Pharmaceutical Analysis: A Review. International Journal for Research in Applied Science & Engineering Technology. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaCMC. [Link]

-

This compound. MySkinRecipes. [Link]

-

Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [Link]

-

Methyl 2-(3-chlorophenyl)acetate. PubChem. [Link]

-

CASPRE - 13C NMR Predictor. CASPRE. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance. [Link]

-

Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. [Link]

-

NMR Prediction. Modgraph. [Link]

-

Mass Spectrometry: Fragmentation. Tufts University. [Link]

-

Methyl 2-(4-aminophenyl)acetate. SpectraBase. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-